2,2-difluoro-4-nitro-2H-1,3-benzodioxole

Description

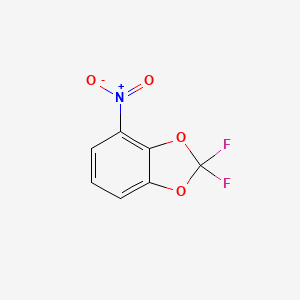

2,2-Difluoro-4-nitro-2H-1,3-benzodioxole is a polyfluorinated aromatic compound characterized by a benzodioxole core with two fluorine atoms at the 2,2-positions and a nitro (-NO₂) group at the 4-position (CAS: 1645-96-1). This compound is structurally related to a broader class of fluorinated benzodioxoles, which are widely used in pharmaceuticals, agrochemicals, and materials science due to their chemical stability and unique electronic properties . The nitro group introduces strong electron-withdrawing effects, influencing reactivity and interactions in biological and synthetic systems.

Properties

IUPAC Name |

2,2-difluoro-4-nitro-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-7(9)13-5-3-1-2-4(10(11)12)6(5)14-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOPSYMOYVGPSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Nitration of 1,3-Benzodioxole

Direct nitration of 1,3-benzodioxole using mixed acid (HNO₃/H₂SO₄) at 0–5°C selectively introduces the nitro group at the 4-position, driven by the electron-donating effects of the dioxole oxygen atoms. Yields range from 60–75%, with minor amounts of 5-nitro and 6-nitro isomers requiring chromatographic separation.

Nitration of Catechol Derivatives

An alternative route involves nitrating catechol to form 4-nitrocatechol, followed by cyclization with dichloromethane under basic conditions. This method achieves higher regioselectivity (>90%) but necessitates stringent control over reaction pH and temperature.

Halogenation: Installation of 2,2-Dichloro Substituents

Chlorination of 4-nitro-1,3-benzodioxole is achieved using phosphorus pentachloride (PCl₅) in refluxing dichloromethane. The reaction proceeds via electrophilic aromatic substitution, with chlorine atoms preferentially occupying the 2,2-positions due to steric and electronic factors. Key parameters include:

-

Temperature : 40–60°C

-

Molar ratio (PCl₅:substrate) : 2.2:1

-

Yield : 85–92%

Fluorination via Chlorine-Fluorine Exchange

The final step involves replacing chlorine atoms with fluorine using potassium fluoride (KF) in the presence of a catalyst. This process, detailed in patents US-5432290-A and EP-A-0,006,987, is critical for achieving high purity and yield.

Reaction Conditions and Catalysts

-

Catalysts : Potassium hydrogen fluoride (KHF₂), sodium hydrogen fluoride (NaHF₂), or quaternary ammonium hydrogen fluoride (e.g., benzyltrimethyl ammonium HF₂).

-

Solvent : Polar aprotic solvents such as tetramethylene sulfone or acetonitrile.

-

Temperature : 100–200°C

-

Molar ratio (KF:substrate) : 2:1 to 2.5:1

Table 1: Fluorination Optimization Data

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KHF₂ (10 wt%) | Tetramethylene sulfone | 140 | 8 | 95 |

| NaHF₂ (15 wt%) | Acetonitrile | 120 | 12 | 88 |

| (BzMe₃N)HF₂ | Sulfolane | 160 | 6 | 92 |

Mechanism of Fluorination

The reaction proceeds via an SN2 mechanism, where KF displaces chlorine atoms, facilitated by the catalyst’s ability to stabilize the transition state. KHF₂ enhances reactivity by generating HF in situ, which activates the substrate for nucleophilic attack.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to maintain consistent temperature and mixing, critical for exothermic fluorination. Post-reaction processing includes:

-

Quenching with water to dissolve salts and solvent.

-

Distillation under reduced pressure (50–100 mmHg) to isolate this compound (bp: 110–115°C).

-

Recrystallization from hexane/ethyl acetate for >99.5% purity.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Step | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Nitration | 70 | 98 | Fewer steps |

| Catechol Route | 85 | 99 | Higher regioselectivity |

| Fluorination | 95 | 99.5 | Scalable with continuous flow |

The catechol route, while lengthier, offers superior regioselectivity, making it preferable for pharmaceutical applications requiring high purity.

Challenges and Mitigation Strategies

-

Nitro Group Stability : Elevated temperatures during fluorination risk nitro group reduction. Mitigated by using inert atmospheres (N₂/Ar) and avoiding prolonged heating.

-

Catalyst Recycling : KHF₂ recovery via aqueous extraction reduces costs in industrial settings.

-

Byproduct Formation : Minor amounts of 2-chloro-2-fluoro derivatives are removed via fractional distillation.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-4-nitro-2H-1,3-benzodioxole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.

Major Products Formed

Oxidation: 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid.

Reduction: 2,2-Difluoro-4-amino-2H-1,3-benzodioxole.

Substitution: Various substituted benzodioxoles depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Blocks for Synthesis: 2,2-Difluoro-4-nitro-2H-1,3-benzodioxole serves as a crucial intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions such as oxidation, reduction, and substitution which can modify its properties for further applications .

2. Biology:

- Biological Activity Studies: Research has indicated potential biological activities of this compound, particularly in its interactions with biomolecules. The presence of the cyano group and fluorine atoms enhances its binding affinity towards specific enzymes and receptors, influencing biochemical pathways .

3. Medicine:

- Pharmaceutical Intermediates: The compound is being explored as a pharmaceutical intermediate in drug development. Its structural features may contribute to the efficacy of new therapeutic agents . A notable case study includes the evaluation of derivatives like fludioxonil, which demonstrated effectiveness as a fungicide with low toxicity to non-target organisms.

4. Industry:

- Advanced Materials Development: In industrial applications, this compound is utilized in the creation of advanced materials and chemical processes. Its unique properties make it suitable for various applications in agricultural chemistry and pesticide formulation .

Case Studies

Several case studies highlight the efficacy of benzodioxole derivatives in practical applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-4-nitro-2H-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The fluorine atoms contribute to the stability and reactivity of the compound, influencing its interactions with enzymes and other proteins .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| This compound | C₇H₃F₂NO₄ | 203.10 | 2-F, 4-NO₂ | 1.82 |

| 2,2-Difluoro-5-nitro-1,3-benzodioxole | C₇H₃F₂NO₄ | 203.10 | 2-F, 5-NO₂ | 1.78 |

| 4-Amino-2,2-difluoro-1,3-benzodioxole | C₇H₅F₂NO₂ | 173.12 | 2-F, 4-NH₂ | 0.95 |

*LogP values estimated using PubChem data.

Q & A

Q. What are the optimal synthetic routes for 2,2-difluoro-4-nitro-2H-1,3-benzodioxole?

Methodological Answer: The synthesis typically involves halogen exchange and nitration steps. A validated approach includes:

- Step 1: Start with 5-methyl-1,3-benzodioxole. React with phosphorus pentachloride (PCl₅) in toluene under reflux to form 2,2-dichloro-5-methyl-1,3-benzodioxole (82% yield) .

- Step 2: Fluorinate the dichloro intermediate using triethylamine tris(hydrogen fluoride) (Et₃N·3HF) under nitrogen at room temperature. This yields 2,2-difluoro-5-methyl-1,3-benzodioxole (85% yield) .

- Step 3: Brominate the methyl group with N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ under reflux (95% yield) .

- Step 4: Introduce the nitro group via nitration (e.g., HNO₃/H₂SO₄). Monitor regioselectivity using TLC or HPLC.

Table 1: Key Synthetic Parameters

| Step | Reagents/Conditions | Yield | Key NMR Peaks (δ, ppm) |

|---|---|---|---|

| 1 | PCl₅, toluene, reflux | 82% | 2.28 (-CH₃), 6.70–6.80 (Ar-H) |

| 2 | Et₃N·3HF, N₂, RT | 85% | 2.28 (-CH₃), 6.70–6.80 (Ar-H) |

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR: Look for fluorine coupling effects. For example, the benzodioxole ring protons show splitting due to adjacent fluorine atoms. In related compounds, aromatic protons appear at δ 6.70–7.40 (multiplicity influenced by F and NO₂ groups) .

- IR Spectroscopy: Expect peaks for C-F (~1100–1200 cm⁻¹) and nitro groups (~1520, 1350 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M]+ with calculated m/z. For C₇H₃F₂NO₄, expected m/z ≈ 219.01 .

Advanced Research Questions

Q. How can contradictory data in fluorination reactions be resolved?

Methodological Answer: Contradictions often arise from competing reaction pathways (e.g., incomplete halogen exchange or side reactions). To troubleshoot:

- Monitor Reaction Progress: Use TLC (e.g., ethyl acetate/hexane 1:20) to track intermediate formation .

- Optimize Fluorinating Agents: Compare Et₃N·3HF with alternatives like KF/18-crown-6. Higher fluorine nucleophilicity reduces byproducts.

- Control Temperature: Excessive heat may degrade sensitive intermediates. Maintain ≤50°C during fluorination .

Q. What biodegradation pathways are observed for this compound in microbial systems?

Methodological Answer: Studies on analogous compounds (e.g., 2,2-difluoro-1,3-benzodioxole) reveal:

- Defluorination: Pseudomonas putida F1 cleaves C-F bonds via oxidative pathways, producing fluoride ions and catechol derivatives .

- Nitro Group Reduction: Anaerobic microbes may reduce -NO₂ to -NH₂, altering toxicity. Use LC-MS/MS to track metabolites .

Table 2: Biodegradation Parameters

| Organism | Pathway | Key Metabolites Detected |

|---|---|---|

| Pseudomonas putida F1 | Oxidative defluorination | Fluoride, 4-nitro-catechol |

Q. How can this compound be applied in material science?

Methodological Answer:

- Nonlinear Optical (NLO) Properties: Derivatives like quinoline-1,3-benzodioxole chalcones exhibit strong hyperpolarizability (β) due to electron-withdrawing NO₂ and F groups. Use Z-scan techniques to measure NLO efficiency .

- Catalysis: The nitro group can act as a directing group in cross-coupling reactions. Test Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to functionalize the aromatic ring .

Data Contradiction Analysis Example

Scenario: Conflicting yields reported for fluorination steps.

Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.